methyl 2-(4-chlorothiophen-2-yl)acetate
Description
Methyl 2-(4-chlorothiophen-2-yl)acetate is a sulfur-containing heterocyclic ester with the molecular formula C₇H₇ClO₂S and a molecular weight of 202.65 g/mol. Structurally, it features a chlorinated thiophene ring substituted at the 4-position, linked via an acetoxy group at the 2-position. This compound is synthesized through multistep reactions, including bromination and condensation, as demonstrated in studies involving thiophene derivatives .
Key physicochemical properties include:
- Melting Point: 149–151 °C (for the sulfamoyl derivative, methyl 2-(N-(4-(4-chlorothiophen-2-yl)-1H-imidazol-2-yl)sulfamoyl)acetate) .
- Spectroscopic Data: IR peaks at 1148 cm⁻¹ (SO₂), 1687 cm⁻¹ (C=O), and 3377 cm⁻¹ (NH); NMR signals at δ 3.69 (O–CH₃), 7.06–7.40 ppm (aromatic protons) .
- Crystallographic Data: Related analogs crystallize in monoclinic systems (e.g., P21/c) with unit cell parameters such as a = 5.1366 Å, b = 9.8316 Å, and c = 20.685 Å .
The compound serves as an intermediate in synthesizing bioactive molecules, including antimicrobial agents and enzyme inhibitors .
Properties
CAS No. |
1805646-19-8 |
|---|---|
Molecular Formula |
C7H7ClO2S |
Molecular Weight |
190.6 |
Purity |
95 |
Origin of Product |
United States |
Scientific Research Applications
Chemistry: Methyl 2-(4-chlorothiophen-2-yl)acetate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new chemical entities.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. It may serve as a lead compound for the development of new drugs.
Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the design of new therapeutic agents targeting various diseases.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals due to its versatile chemical properties.
Mechanism of Action
The mechanism by which methyl 2-(4-chlorothiophen-2-yl)acetate exerts its effects depends on its specific application. For example, in antimicrobial applications, it may disrupt microbial cell membranes or interfere with essential metabolic pathways. The molecular targets and pathways involved would vary based on the biological system and the specific reaction conditions.
Comparison with Similar Compounds
Table 1: Structural Comparison of Methyl 2-(4-Chlorothiophen-2-yl)acetate and Analogous Esters
Key Observations :
- Heterocyclic vs. Aromatic : this compound contains a sulfur-based thiophene ring, offering distinct electronic properties compared to benzene-based analogs. The thiophene’s aromaticity and electron-rich nature enhance reactivity in nucleophilic substitutions .
- Substituent Effects: Chlorine at the 4-position increases electrophilicity, while ester groups influence solubility and metabolic stability. Cyano or sulfanyl substituents in analogs (e.g., ) introduce stronger electron-withdrawing effects, altering reaction pathways.
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Observations :
Key Observations :
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
